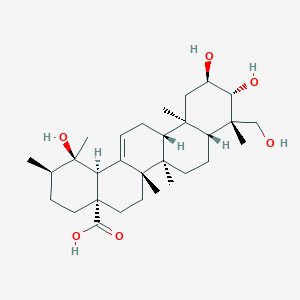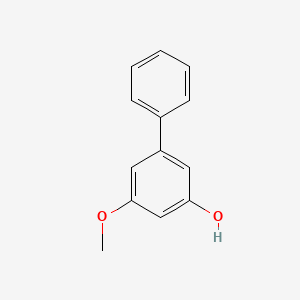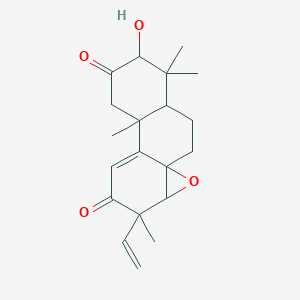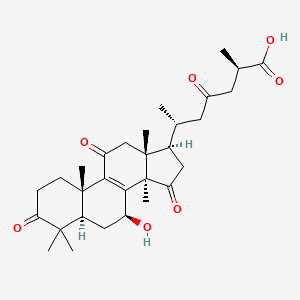
24-Hydroxytormentic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24-Hydroxytormentic acid is a natural product found in Trichodrymonia macrophylla, Drymonia macrophylla, and other organisms with data available.
Scientific Research Applications
Neuroprotection Against Cerebral Ischemia/Reperfusion Damage
24-Hydroxytormentic acid has demonstrated neuroprotective effects in cerebral ischemia/reperfusion (I/R) damage in rats. It was observed to reduce infarct volumes, brain water content, and neurological deficits. Its neuroprotective mechanism is attributed to its anti-apoptotic, antioxidant, and anti-inflammatory properties (Wang, Liu, & Liu, 2021).
Role in Cholesterol Metabolism
Research indicates that 24-Hydroxytormentic acid is a metabolite of cholesterol, primarily formed in the brain. Its concentrations in cerebrospinal fluid (CSF) and plasma can serve as markers for altered cholesterol metabolism in the central nervous system (CNS). This highlights its potential role in neurological studies and disease diagnosis (Sidhu et al., 2015).
Agricultural Applications
In agriculture, 24-Hydroxytormentic acid is studied for its potential in improving plant growth and yield under stress conditions. For example, its analog, salicylic acid, has been found to enhance growth and yield in wheat cultivars under salt stress, suggesting a similar potential for 24-Hydroxytormentic acid in crop stress management (Arfan, Athar, & Ashraf, 2007).
Cosmetic and Dermatological Applications
Hydroxy acids, a category to which 24-Hydroxytormentic acid belongs, are widely used in cosmetics and dermatological treatments. They are key ingredients in products for skin conditions like photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis due to their beneficial effects on the skin (Kornhauser, Coelho, & Hearing, 2010).
Analytical and Environmental Chemistry
24-Hydroxytormentic acid is relevant in analytical chemistry for the study of hydroxyl radicals and their role in environmental processes. For example, its analogs have been used to investigate the electrogeneration of hydroxyl radicals, which are important in water purification and environmental remediation (Marselli et al., 2003).
Pharmacological Research
The compound is also significant in pharmacological research for the exploration of new drugs and treatments. Studies have isolated 24-Hydroxytormentic acid and related compounds from plants like Paraboea glutinosa, indicating its potential in drug discovery (Wang et al., 2009).
Biotechnology and Biofuels
24-Hydroxytormentic acid is relevant in the production of hydroxy fatty acids, which are used in various industries, including food and cosmetics. These acids are synthesized using microbial fatty acid-hydroxylation enzymes, highlighting the biotechnological applications of 24-Hydroxytormentic acid (Kim & Oh, 2013).
properties
Molecular Formula |
C30H48O6 |
|---|---|
Molecular Weight |
504.7 g/mol |
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H48O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-21-25(2)15-19(32)23(33)26(3,16-31)20(25)10-11-28(21,27)5/h7,17,19-23,31-33,36H,8-16H2,1-6H3,(H,34,35)/t17-,19-,20-,21-,22-,23+,25+,26-,27-,28-,29-,30+/m1/s1 |
InChI Key |
YCOKATFNRPZIIU-SRTWMZKRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H]([C@]5(C)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1(C)O)C)C(=O)O |
synonyms |
24-hydroxytormentic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4H-1-Benzopyran-4-one, 2-[4-(diethylamino)phenyl]-3-hydroxy-](/img/structure/B1252443.png)




![[(3R,3'R,4R,6'S)-4,7-diacetyloxy-6',7-dimethyl-6,8-dioxospiro[4H-isochromene-3,2'-oxane]-3'-yl] acetate](/img/structure/B1252454.png)
![2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-nitrophenyl)acetamide](/img/structure/B1252456.png)





![(2S)-2-[[(2R)-2-[(2-methylphenyl)methyl]-3-sulfanylpropanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1252464.png)